2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O4S/c17-11-3-5-15(12(18)10-11)26(23,24)19-7-8-21-16(22)6-4-13(20-21)14-2-1-9-25-14/h1-6,9-10,19H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNAEDFDJZBFEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a difluorophenyl group, a furan moiety, and a pyridazinone core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C16H13F2N3O4S
- Molecular Weight : 381.35 g/mol
- CAS Number : 946212-37-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various disease pathways. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. Additionally, the furan and pyridazine components may contribute to the compound's ability to modulate biological pathways relevant to cancer and inflammation.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values indicating significant potency.
- A study reported that related compounds with similar structures displayed IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines, suggesting a potential for further development as anticancer agents .
-
Antimicrobial Properties :
- The sulfonamide moiety of the compound is associated with antibacterial activity. Similar compounds have been effective against a range of pathogens, including Gram-positive and Gram-negative bacteria.
- Preliminary tests indicate that derivatives of this compound may also exhibit antifungal properties, warranting further investigation into their spectrum of activity.
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
Scientific Research Applications
Anticancer Research
Preliminary studies suggest that 2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibits promising anticancer properties. Compounds with similar structural motifs have shown efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Mechanism of Action:
The proposed mechanism involves the interaction of the compound with specific molecular targets such as enzymes or receptors that regulate cell growth and apoptosis. The presence of fluorine may enhance lipophilicity, improving binding affinity to these targets.
Case Study:
A study conducted on related compounds indicated that they could significantly inhibit the viability of HeLa cells at concentrations as low as 10 µM. The observed mechanism involved mitochondrial dysfunction and activation of caspase pathways leading to programmed cell death.
The unique structural features of this compound suggest its potential in treating various diseases beyond cancer, including:
- Infectious Diseases : Due to its ability to interact with biological targets, there is potential for development against pathogens.
- Inflammatory Disorders : The compound may exhibit anti-inflammatory properties owing to the sulfonamide group.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzenesulfonamide Core
Table 1: Substitution Patterns and Molecular Properties
Key Observations :
Modifications on the Pyridazinone Ring
Key Observations :
- Furan vs. However, benzyloxy groups may enhance lipophilicity and prolong half-life.
- Electron-Withdrawing Groups : The 4-nitrobenzyloxy derivative exhibits a higher calculated HRMS mass (425.0526 vs. target ~403), suggesting nitro groups could modulate electronic properties but may introduce metabolic liabilities.
Linker and Side Chain Variations
Table 3: Linker and Side Chain Modifications
Key Observations :
- Ethyl Linker : The ethyl group in the target compound offers moderate flexibility, facilitating optimal orientation for target engagement compared to rigid triazine hybrids .
- Sulphanyl Linkers : Compounds with -S-CH2- linkers (e.g., ) may exhibit altered pharmacokinetics due to sulphur’s polarizability and oxidation susceptibility.
Q & A
Q. What are the key synthetic routes and reaction conditions for synthesizing 2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide?
The synthesis typically involves nucleophilic substitution and coupling reactions. Critical steps include:
- Sulfonamide formation : Reacting a sulfonyl chloride intermediate with an amine-containing pyridazinone derivative under basic conditions (e.g., triethylamine or NaOH) .
- Solvent selection : Polar aprotic solvents like DMF or THF are preferred for dissolving reactants and stabilizing intermediates .
- Temperature control : Reactions often proceed at 50–80°C to balance yield and purity .
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Sulfonylation | DMF, NaOH, 70°C | 78 | 95% | |
| Pyridazinone coupling | THF, Pd(PPh₃)₄, 60°C | 65 | 92% |
Q. What analytical methods are recommended for characterizing this compound?
Q. How does the compound’s stability vary under different pH and solvent conditions?
- Acidic conditions (pH < 4) : Rapid hydrolysis of the sulfonamide group occurs, leading to benzene sulfonic acid derivatives .
- Basic conditions (pH > 9) : Pyridazinone ring oxidation is observed, requiring inert atmospheres for storage .
- Solvent stability : Stable in DMSO for >6 months at -20°C; avoid chlorinated solvents due to halogen exchange risks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize multi-target inhibition (e.g., COX-2, 5-LOX)?
Q. What computational strategies predict binding interactions with carbonic anhydrase IX?
- Molecular dynamics (MD) simulations : Analyze binding stability over 100 ns trajectories (GROMACS) .
- Free energy calculations : Use MM-PBSA to quantify contributions from van der Waals and electrostatic interactions .
- Key findings : The difluoro-benzene moiety forms π-π stacking with Phe-131, while the pyridazinone interacts with Zn²⁺ in the active site .
Q. How do solvent polarity and proticity affect reaction yields during synthesis?
- Polar aprotic solvents (DMF, DMSO) : Increase nucleophilicity of intermediates, improving coupling efficiency (yields >70%) .
- Protic solvents (MeOH, EtOH) : Reduce yields (<50%) due to protonation of amine intermediates .
- Additives : Catalytic KI enhances reactivity in THF by stabilizing transition states .
Q. How should researchers address contradictions in reported biological activity data?
- Case example : Discrepancies in COX-2 inhibition (IC₅₀ = 120 nM vs. 250 nM) may arise from assay conditions (e.g., enzyme source, substrate concentration) .
- Resolution :
- Standardize protocols (e.g., human recombinant enzymes, 10 µM substrate).
- Validate with orthogonal methods (e.g., SPR for binding affinity) .
Q. What environmental fate studies are relevant for this compound?
Q. How can interdisciplinary approaches enhance its application in materials science?
- Coordination chemistry : The sulfonamide group chelates metal ions (e.g., Cu²⁺), enabling use in catalytic nanomaterials .
- Polymer composites : Incorporate into hydrogels for controlled drug release (swelling ratio = 300% in PBS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
